D-Erythronolactone

Vue d'ensemble

Description

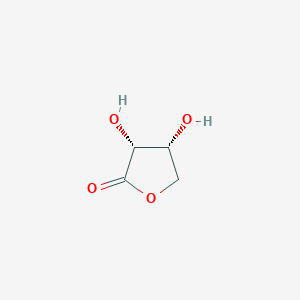

Erythrono-1, 4-lactone, also known as erythronate g-lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Erythrono-1, 4-lactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, erythrono-1, 4-lactone is primarily located in the cytoplasm.

Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.

Activité Biologique

D-Erythronolactone is a compound that has garnered attention for its potential biological activities and applications in various biochemical pathways. This article explores the biological activity of this compound, including its synthesis, enzymatic interactions, and implications in metabolic processes.

This compound, a lactone derived from erythronic acid, is characterized by its cyclic structure, which plays a crucial role in its biological activity. The compound can be synthesized through various methods, one of which involves the conversion of simple carbohydrate derivatives. For instance, a straightforward synthesis route has been developed for producing 4-phospho-D-erythronate from this compound, highlighting its utility as a precursor in biochemical reactions .

Enzymatic Interactions

This compound is involved in several enzymatic pathways, particularly those related to carbohydrate metabolism. Research indicates that it can act as a substrate for specific enzymes, leading to the production of biologically relevant compounds. For example, it has been shown to participate in the synthesis of 4-phospho-D-erythronate, which is an important intermediate in the biosynthesis of pyridoxal 5′-phosphate—a cofactor essential for many enzymatic reactions .

Case Studies and Research Findings

- Enzyme Activity : A study demonstrated that this compound can be hydrolyzed by specific enzymes, contributing to its role in metabolic pathways. The enzyme BmulJ_04915 from Burkholderia multivorans was identified as capable of hydrolyzing sugar lactones, including this compound. This hydrolysis is significant as it leads to the release of free sugars that can be utilized in various metabolic processes .

- Synthesis of Phosphate Prodrugs : Another study focused on synthesizing phosphate prodrugs from this compound, showcasing its potential as a precursor for developing therapeutic agents. The synthesis involved opening the lactone ring and modifying it to create compounds with enhanced biological activity .

- Environmental Impact : The production processes for this compound have also been evaluated for their environmental sustainability. Mechanochemical methods have been proposed to reduce the life cycle impacts associated with manufacturing active pharmaceutical ingredients derived from this compound .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

D-Erythronolactone serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders. Its unique lactonic structure allows for selective reactions that facilitate the production of complex molecules.

Case Study: Synthesis of Epi-Muricatacin

Research has demonstrated that this compound is instrumental in synthesizing both enantiomers of epi-muricatacin, a compound with potential biological activities relevant to medicinal chemistry. The synthesis involves using this compound as a starting material to yield high-purity products through well-defined synthetic pathways .

Biochemical Research

Investigating Metabolism:

In biochemical research, this compound is utilized to study carbohydrate metabolism and enzyme activity. It helps researchers understand cellular processes and disease mechanisms.

Application in Enzyme Studies:

Studies have indicated that this compound can be employed to investigate the activity of specific enzymes involved in carbohydrate metabolism. This application is critical for developing therapeutic strategies for metabolic diseases .

Food Industry

Flavoring Agent:

this compound is applied as a flavoring agent or preservative in the food industry. Its ability to enhance the taste profile of certain food products while offering potential health benefits makes it a valuable ingredient.

Health Benefits:

The compound's antioxidant properties contribute to its role in food preservation, potentially extending shelf life and improving product safety .

Cosmetic Formulations

Antioxidant Properties:

In cosmetics, this compound's antioxidant properties make it an attractive ingredient for skincare products. It helps protect skin from oxidative stress and supports overall skin health.

Case Study: Skincare Products

Formulations containing this compound have shown improved efficacy in protecting skin cells from damage caused by environmental factors, highlighting its potential in cosmetic applications .

Natural Product Synthesis

Chiral Building Block:

this compound is widely used as a chiral building block in organic synthesis. Its structure allows for the production of various natural products with defined stereochemistry.

Synthesis Methods:

Several synthetic methods have been developed for this compound, including reactions with L-erythronate and dimethyl carbonate under basic conditions, yielding high overall yields of desired products .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Facilitates complex molecule production |

| Biochemical Research | Studies on enzyme activity and metabolism | Enhances understanding of disease mechanisms |

| Food Industry | Flavoring agent and preservative | Improves taste profile and extends shelf life |

| Cosmetic Formulations | Antioxidant ingredient in skincare products | Protects skin from oxidative stress |

| Natural Product Synthesis | Chiral building block for complex molecules | Enables production of stereochemically defined compounds |

Propriétés

IUPAC Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935493 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15667-21-7, 17675-99-9 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.